molecular formula C19H15ClN4O2S B2386595 3-((3-chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1242927-63-4

3-((3-chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B2386595
CAS No.: 1242927-63-4
M. Wt: 398.87
InChI Key: JMBYXOWHVXZGHN-UHFFFAOYSA-N
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Description

3-((3-Chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound featuring a fused triazolo-pyrazinone core. Its structure includes a 3-chlorobenzylthio group at position 3 and a 2-methoxyphenyl substituent at position 7 (Figure 1).

Properties

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2S/c1-26-16-8-3-2-7-15(16)23-9-10-24-17(18(23)25)21-22-19(24)27-12-13-5-4-6-14(20)11-13/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBYXOWHVXZGHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN3C(=NN=C3SCC4=CC(=CC=C4)Cl)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((3-chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H15ClN4O2SC_{19}H_{15}ClN_{4}O_{2}S with a molecular weight of 398.87 g/mol. It features a triazole ring fused with a pyrazine moiety and possesses both thioether and methoxy substituents, which contribute to its biological activity.

PropertyValue
Molecular FormulaC19H15ClN4O2SC_{19}H_{15}ClN_{4}O_{2}S
Molecular Weight398.87 g/mol
Purity≥ 95%

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For example, derivatives of 1,2,4-triazoles have shown potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The specific compound under investigation has been noted for its potential efficacy against both Gram-positive and Gram-negative bacteria.

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in bacterial cell wall synthesis and DNA replication. Triazole derivatives are known to interfere with the function of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial survival .

Case Studies

  • Antibacterial Efficacy : A study evaluating various triazole derivatives found that compounds similar to this compound demonstrated Minimum Inhibitory Concentrations (MICs) as low as 0.125 μg/mL against resistant strains of Staphylococcus aureus .
  • Cytotoxicity Assessments : In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in various human cancer cell lines, suggesting its potential as an anticancer agent .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacteria and fungi, including:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis.
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa.
  • Fungi : Candida albicans, Aspergillus niger .

Anticancer Properties

Triazole derivatives have been studied for their potential as anticancer agents. The ability to inhibit cell proliferation in cancer cell lines has been documented, suggesting a role in cancer therapy .

Neuroprotective Effects

Some studies highlight the neuroprotective properties of triazole compounds. They may offer therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study demonstrated that compounds with a triazole core exhibited antibacterial activity that was significantly higher than traditional antibiotics against resistant strains .
  • Anticancer Activity :
    • Research evaluated the cytotoxic effects of triazole derivatives on human cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action .
  • Neuroprotection :
    • A review discussed the potential of triazole derivatives in providing neuroprotection through antioxidant mechanisms and modulation of GABA receptors .

Comparative Analysis of Triazole Derivatives

Property3-((3-chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-oneOther Triazole Derivatives
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteriaVaries widely
Anticancer PotentialSignificant cytotoxicity in cancer cell linesSome exhibit high efficacy
Neuroprotective EffectsPotential modulation of neurotransmitter systemsDocumented in several studies

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The pharmacological and physicochemical properties of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one derivatives are heavily influenced by substituents at positions 3 and 5. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison of Selected Analogs

Compound ID/Name Position 3 Substituent Position 7 Substituent Molecular Weight Key Properties/Applications
Target Compound 3-((3-Chlorobenzyl)thio) 2-Methoxyphenyl 414.87 (calc.) Potential P2X7 antagonist; high lipophilicity
7-(4-Fluorobenzyl)-3-thioxo 3-Thioxo 4-Fluorobenzyl N/A Validated via potentiometric titration; soluble in DMF, DMSO, triethylamine
G802-0172 3-((3-Fluorobenzyl)thio) 2-Methoxyphenyl 382.41 Structural isomer (F vs. Cl at benzyl); available quantity 29 mg
G802-0499 3-([2-(4-Methoxyphenyl)-2-oxoethyl]thio) Phenyl 392.43 Ketone-containing substituent; increased polarity
3-(Chloromethyl)-7-phenyl Chloromethyl Phenyl 414.87 (calc.) Intermediate for further synthesis (CAS 1707566-37-7)
3-Aminomethyl-7-(2-fluorophenyl) Aminomethyl 2-Fluorophenyl 1710845-13-8 Basic amine group; discontinued product
Key Observations:
  • Position 7 Substitutents : The 2-methoxyphenyl group in the target compound introduces steric and electronic effects distinct from 4-substituted analogs (e.g., 4-fluorobenzyl in ), which may alter receptor binding specificity .

Physicochemical Properties

Solubility and Stability
  • The 3-thioxo analog () is sparingly soluble in methanol/ethanol and insoluble in water, while the target compound’s 3-chlorobenzylthio group likely exacerbates hydrophobicity .
  • Impurity profiles vary: For example, 7-(4-fluorobenzyl)-3-thioxo derivatives degrade into oxidation byproducts (e.g., triazolopyrazinedione), whereas the target compound’s stability under storage remains unstudied .
Analytical Methods
  • Potentiometric titration (validated for 7-(4-fluorobenzyl)-3-thioxo) achieved 99.0–101.0% purity with 0.22% uncertainty . Similar methods may apply to the target compound, but its basicity could differ due to electron-withdrawing substituents.

Pharmacological Potential

  • Adenosine Receptor Antagonism: Analogs with 3-alkyl/aryl groups exhibit adenosine receptor antagonism, relevant for neuroprotection and anti-inflammatory effects . The target’s 3-chlorobenzylthio group may enhance binding to P2X7 receptors, implicated in pain signaling .

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

A widely adopted method involves the reaction of 2-hydrazinylpyrazines with orthoesters or carbonyl electrophiles. For example, 5-amino-1-phenyl-1H-1,2,4-triazole reacts with ethyl acetoacetate under acidic conditions to form the triazole ring fused to pyrazine. Modifications in solvent (e.g., ethanol vs. DMF) and catalysts (e.g., p-toluenesulfonic acid) influence yields (45–78%).

Multicomponent Reactions (MCRs)

MCRs offer atom-economic advantages. A three-component reaction of 5-amino-1H-1,2,4-triazole, 2-methoxybenzaldehyde, and ethyl acetoacetate in ethanol with aminopropyltriethoxysilane (APTS) as a catalyst produces the triazolopyrazine core in 68% yield after 24 hours. This method minimizes intermediate isolation and is scalable for industrial applications.

Functionalization at Position 7: 2-Methoxyphenyl Substitution

Introducing the 2-methoxyphenyl group requires careful timing to avoid demethylation or ring-opening side reactions. Two predominant strategies are observed:

Ullmann Coupling

Copper-catalyzed coupling of 7-bromo-triazolopyrazin-8-one with 2-methoxyphenylboronic acid in the presence of CuI and 1,10-phenanthroline achieves 72–85% yields. This method is favored for its tolerance of electron-rich aryl groups.

Nucleophilic Aromatic Substitution

Direct substitution using 2-methoxyphenyllithium on 7-chloro-triazolopyrazin-8-one in THF at −78°C affords moderate yields (55–60%) but requires stringent anhydrous conditions.

The introduction of the (3-chlorobenzyl)thio group involves thiol-displacement or oxidative coupling:

Thiol-Displacement Reaction

Reaction of 3-mercapto-triazolopyrazin-8-one with 3-chlorobenzyl bromide in DMF using K₂CO₃ as a base yields the thioether in 80–88% purity. Excess thiol (1.5 equiv) and inert atmosphere (N₂) prevent oxidation to disulfides.

Oxidative Coupling

Alternative routes employ 3-chlorobenzyl disulfide with Cu(I) catalysts under aerobic conditions, achieving comparable yields (75–82%) but requiring chromatographic purification.

Synthetic Route Comparison and Optimization

A comparative analysis of published methods reveals critical trade-offs between yield, scalability, and practicality:

Method Key Steps Yield (%) Purity (%) Scalability
MCR + Thiol-Displacement One-pot MCR, then thioether formation 65 95 High
Cyclocondensation + Ullmann Cyclocondensation, Ullmann coupling 58 92 Moderate
Oxidative Coupling Core synthesis, oxidative coupling 70 89 Low

Optimization Insights :

  • Catalyst Screening : APTS in MCRs reduces reaction time by 30% compared to traditional acids.
  • Solvent Effects : Ethanol enhances thiol-displacement kinetics vs. DMF, which risks methoxide formation.
  • Purification : Recrystallization from ethanol/ether (1:3) improves purity to >98%.

Analytical Validation and Characterization

Post-synthetic analysis ensures structural fidelity and purity:

  • NMR Spectroscopy : ¹H-NMR (DMSO-d₆) displays characteristic peaks at δ 8.21 (triazole H), 7.45–7.32 (aryl H), and 4.58 (SCH₂).
  • HPLC-MS : ESI-MS m/z 398.87 [M+H]⁺ confirms molecular weight.
  • X-ray Crystallography : Confirms planar triazole-pyrazine fusion and dihedral angles (<15°) between substituents.

Q & A

Q. What strategies mitigate discrepancies between in vitro and in vivo activity data?

  • Methodological Answer : Evaluate pharmacokinetic parameters (e.g., plasma protein binding via equilibrium dialysis, metabolic stability in liver microsomes). If poor bioavailability is observed, modify the formulation (e.g., PEGylated nanoparticles) or introduce prodrug moieties (e.g., ester derivatives) .

Q. How can regioselectivity in triazolopyrazine functionalization be controlled?

  • Methodological Answer : Use directing groups (e.g., bromine at C-5) to steer electrophilic substitution. For example, Suzuki-Miyaura coupling at C-3 requires Pd(PPh₃)₄ and arylboronic acids in THF/water (3:1). Monitor regioselectivity via NOESY NMR to confirm substitution patterns .

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